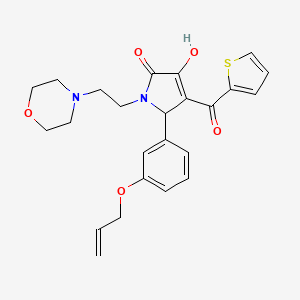
3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcar bonyl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” is a complex organic compound that features multiple functional groups, including a hydroxyl group, a morpholine ring, a prop-2-enyloxyphenyl group, and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrrolin-2-one core through cyclization reactions.
- Introduction of the thienylcarbonyl group via acylation reactions.
- Attachment of the prop-2-enyloxyphenyl group through etherification.
- Addition of the morpholin-4-ylethyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The thienylcarbonyl group can be reduced to a thienylmethyl group.
Substitution: The morpholin-4-ylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions involving strong nucleophiles like NaNH2 (Sodium amide) or KOH (Potassium hydroxide).
Major Products
- Oxidation of the hydroxyl group results in a ketone.
- Reduction of the thienylcarbonyl group results in a thienylmethyl derivative.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Used as a building block in organic synthesis to create more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in drug discovery due to its complex structure and functional groups.
- Investigated for its interactions with biological macromolecules.
Medicine
- Explored for its potential as a therapeutic agent in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the development of new materials with specific properties.
- Investigated for its potential use in catalysis and other industrial processes.
Mechanism of Action
The mechanism of action of “3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-phenyl-4-(2-thienylcarbonyl)-3-pyrrolin-2-one: Lacks the prop-2-enyloxyphenyl group.
3-Hydroxy-1-(2-piperidin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the prop-2-enyloxyphenyl group and the morpholin-4-ylethyl group in “3-Hydroxy-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one” may confer unique chemical properties and biological activities compared to similar compounds. These structural features could influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-hydroxy-1-(2-morpholin-4-ylethyl)-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H26N2O5S/c1-2-12-31-18-6-3-5-17(16-18)21-20(22(27)19-7-4-15-32-19)23(28)24(29)26(21)9-8-25-10-13-30-14-11-25/h2-7,15-16,21,28H,1,8-14H2 |
InChI Key |
ZTFXIBKLBBMKOE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















